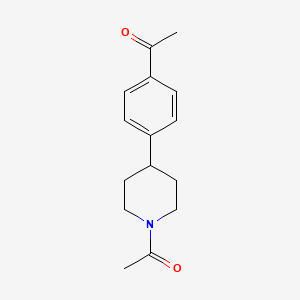
1-(4-(4-Acetylphenyl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 1-(4-(4-Acetylphenyl)piperidin-1-yl)ethanone consists of a piperidine ring attached to an acetylphenyl group . The piperidine ring is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
1-(4-(4-Acetylphenyl)piperidin-1-yl)ethanone has a density of 1.1±0.1 g/cm3, a boiling point of 308.9±35.0 °C at 760 mmHg, and a flash point of 137.7±18.3 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . Its ACD/LogP is -0.16 .Wissenschaftliche Forschungsanwendungen
Role in Drug Design
Piperidine derivatives, such as “1-(4-(4-Acetylphenyl)piperidin-1-yl)ethanone”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The piperidine moiety is one of the most common structures in FDA approved drugs .
Anticancer Applications
Piperidine derivatives have been utilized in various ways as anticancer agents . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Antiviral Applications
Piperidine derivatives have also been used as antiviral agents . Their unique structure allows them to interact with viral proteins, disrupting their function and preventing viral replication.
Antimalarial Applications
The unique structure of piperidine derivatives has been exploited in the development of antimalarial drugs . These compounds can interfere with the life cycle of the malaria parasite, preventing its growth and reproduction.
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown potential as antimicrobial and antifungal agents . Their ability to disrupt the function of essential microbial proteins makes them effective in combating a variety of infections.
Antihypertensive Applications
Piperidine derivatives have been used in the treatment of hypertension . They can act on various targets in the cardiovascular system to reduce blood pressure.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can modulate the activity of various enzymes and receptors involved in pain and inflammation.
Antipsychotic Applications
Piperidine derivatives have been used in the treatment of various psychiatric disorders . They can modulate the activity of neurotransmitters in the brain, helping to alleviate symptoms of these disorders.
Zukünftige Richtungen
Piperidine derivatives, including 1-(4-(4-Acetylphenyl)piperidin-1-yl)ethanone, continue to be a focus in the field of drug discovery due to their diverse biological activities . Future research may focus on exploring the potential therapeutic applications of these compounds and developing more efficient synthesis methods.
Eigenschaften
IUPAC Name |
1-[4-(1-acetylpiperidin-4-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11(17)13-3-5-14(6-4-13)15-7-9-16(10-8-15)12(2)18/h3-6,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNDDQWCBIIVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Acetylphenyl)piperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

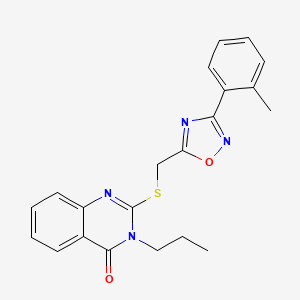
![ethyl 2-[4-methyl-2-oxo-1(2H)-quinolinyl]acetate](/img/structure/B2798578.png)
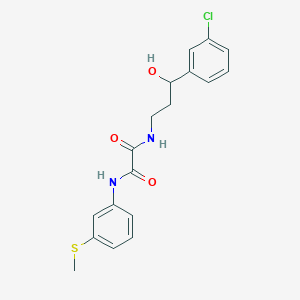
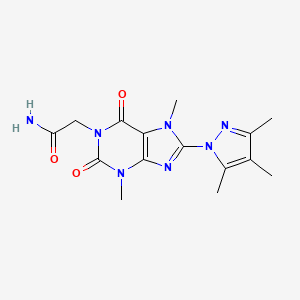
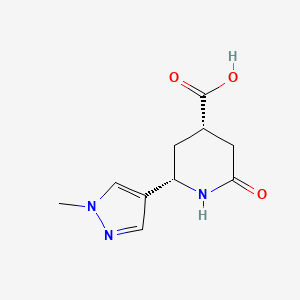
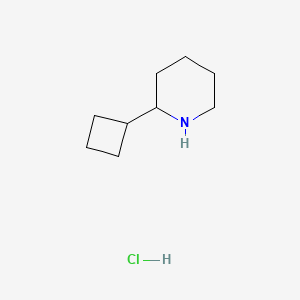

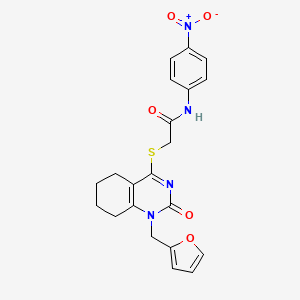
![N-[(1,2-dimethylindol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2798589.png)
![2-((4-chlorobenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2798590.png)
![N-(2-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2798591.png)
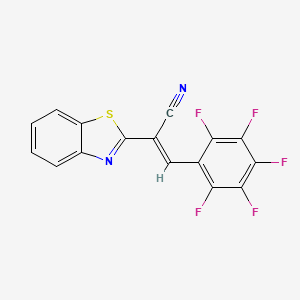
![2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]-N-phenylacetamide](/img/structure/B2798594.png)
![2-(4-isopropylphenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2798597.png)